ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
描述
Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as Compound A) is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent cyclocondensation of aldehydes, β-ketoesters, and urea derivatives . The compound features a 4-(dimethylamino)phenyl substituent at the 4-position of the tetrahydropyrimidine core, which confers unique electronic and steric properties. Its synthesis typically employs ethanol or similar solvents with acid catalysis, as reported by Kappe et al. in 1997 .
属性
IUPAC Name |
ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-5-22-15(20)13-10(2)17-16(21)18-14(13)11-6-8-12(9-7-11)19(3)4/h6-9,14H,5H2,1-4H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRQMWIPQPVTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318529 | |
| Record name | STK830030 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17994-62-6 | |
| Record name | NSC332468 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK830030 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
科学研究应用
Medicinal Chemistry
Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is primarily explored for its pharmacological properties. Its structural features make it a candidate for developing new therapeutic agents.
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor effects. For instance, studies have shown that derivatives of tetrahydropyrimidine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a potential candidate for antibiotic development .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its reactivity allows it to participate in various chemical reactions.
Synthesis of Related Compounds
This compound can be synthesized from ethyl acetoacetate and 4-dimethylaminobenzaldehyde through a condensation reaction with urea . This method highlights its utility in creating derivatives that may possess enhanced biological activities.
Biological Studies
The compound's unique structure allows researchers to investigate its interactions at the molecular level.
Enzyme Inhibition Studies
Studies have suggested that tetrahydropyrimidine derivatives can act as enzyme inhibitors. For example, they may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells . Such inhibition could lead to applications in cancer therapy and antimicrobial treatments.
Cellular Mechanisms
Research into the cellular mechanisms of action has shown that these compounds can affect signal transduction pathways involved in cell growth and survival . Understanding these mechanisms can aid in the design of targeted therapies.
Data Table: Summary of Applications
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated a series of tetrahydropyrimidine derivatives, including this compound. The results indicated significant cytotoxicity against human cancer cell lines with IC50 values in the micromolar range .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, researchers synthesized various derivatives of this compound and tested them against common bacterial pathogens. The results demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting further development as a potential antibiotic agent .
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: Potential pathways include those related to inflammation, microbial growth, and cellular signaling.
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
DHPM derivatives exhibit significant pharmacological and chemical versatility, modulated by substituents at the 4-position and ester groups. Below is a systematic comparison of Compound A with structurally related analogs.
Substituent Effects on Pharmacological Activity
Key Observations :
- Electron-donating vs. In contrast, bromophenyl or nitrophenyl substituents (electron-withdrawing) correlate with cytotoxicity and enzyme inhibition, likely due to increased electrophilicity .
- Thioxo vs. oxo substitution : Replacement of the 2-oxo group with thioxo (e.g., in Ethyl 4-(2-fluorophenyl)-2-thioxo-...) may alter hydrogen-bonding interactions, affecting antimicrobial activity .
Physicochemical Properties
Insights :
- The ethyl ester in Compound A provides intermediate lipophilicity, balancing membrane permeability and aqueous solubility.
- Furan-containing analogs exhibit lower LogP due to the polar methoxymethyl group .
Pharmacological Screening
- For example, Methyl 4-(4-(dimethylamino)phenyl)-... showed moderate TP inhibition (IC₅₀ ~300–350 µM), suggesting Compound A may share similar activity .
- In contrast, Methyl 4-(4-bromophenyl)-... demonstrated cytotoxicity with IC₅₀ = 314.3 µM against cancer cell lines, highlighting the role of halogen substituents in anticancer activity .
生物活性
Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring substituted with a dimethylamino group and an ethyl ester, making it a versatile candidate for various pharmacological applications.
Chemical Structure and Properties
- IUPAC Name : Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Molecular Formula : C16H21N3O3
- Molecular Weight : 303.36 g/mol
The compound's structure includes functional groups that are known to influence its biological activity, particularly in the context of enzyme inhibition and interaction with cellular pathways.
Research indicates that this compound exhibits significant biological activity primarily through its role as an inhibitor of topoisomerases. Topoisomerases are essential enzymes involved in DNA replication and transcription, making them critical targets for cancer therapy.
Key Findings :
- Topoisomerase Inhibition : The compound has been shown to inhibit both TopoIIα and TopoIIβ activities, leading to cell cycle arrest and apoptosis in cancer cell lines .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can significantly reduce the proliferation of various cancer cell lines, including prostate and breast cancer cells .
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of the compound were tested against prostate cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .
Study 2: Pharmacokinetics and Toxicity
A pharmacokinetic analysis revealed that this compound has favorable absorption characteristics with high gastrointestinal bioavailability but limited penetration through the blood-brain barrier (BBB). This profile suggests potential for use in treating peripheral cancers while minimizing central nervous system side effects .
Comparative Activity Table
| Compound Name | Target Enzyme | IC50 (µM) | Cell Line Tested | Effect |
|---|---|---|---|---|
| This compound | TopoIIα | 20 | PCa Cells | Induces apoptosis |
| Compound A | TopoIIβ | 15 | MCF-7 Cells | Cell cycle arrest |
| Compound B | TopoIIα/β | 10 | Hela Cells | Antiproliferative |
准备方法
Reaction Mechanism and Conditions
The reaction proceeds via acid-catalyzed imine formation between the aldehyde and urea, followed by nucleophilic attack by the β-keto ester. Subsequent cyclization and dehydration yield the dihydropyrimidinone core. Key parameters include:
For the target compound, substituting benzaldehyde with 4-(dimethylamino)benzaldehyde introduces steric and electronic modifications that necessitate precise stoichiometric control. A representative procedure involves refluxing equimolar quantities of 4-(dimethylamino)benzaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and urea (0.12 mol) in ethanol with 1 mL HCl for 1 hour. Cooling the mixture induces crystallization, yielding the product in ~60% purity after recrystallization from methanol.
Yield Optimization Strategies
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Aldehyde:Acetoacetate:Urea) | 1:1:1.2 | Prevents side reactions |
| Catalyst Concentration | 5–10% HCl (v/v) | Enhances cyclization |
| Reaction Time | 1.5–2 hours | Maximizes conversion |
Prolonged heating beyond 2 hours promotes decomposition, reducing yields by 15–20%.
Advanced Catalytic Systems
Modern adaptations employ Lewis acids and ionic liquids to improve efficiency and sustainability.
Lewis Acid Catalysts
Zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) enhance electrophilicity of the aldehyde, accelerating imine formation. A protocol using ZnCl₂ (10 mol%) in ethanol at 80°C achieves 75% yield within 45 minutes.
Solvent-Free and Microwave-Assisted Synthesis
Eliminating solvents reduces environmental impact and reaction time:
-
Microwave Conditions : Irradiating the mixture at 300 W for 10 minutes in a closed vessel yields 82% product.
-
Solvent-Free : Grinding reagents with montmorillonite K10 clay at 100°C for 30 minutes affords 70% yield.
Structural Characterization and Purity Control
Post-synthetic analysis ensures chemical fidelity:
Spectroscopic Data
Chromatographic Purification
Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves byproducts, increasing purity to >95%.
Industrial-Scale Production Considerations
Large-scale synthesis requires cost-effective and reproducible protocols:
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing, reducing reaction time to 20 minutes with 85% yield.
Crystallization Optimization
| Parameter | Industrial Setting | Outcome |
|---|---|---|
| Cooling Rate | 1°C/min | Larger crystals |
| Solvent | Methanol/Water (7:3) | 99% purity |
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Classical Biginelli | 60 | 2 hours | Low | Moderate |
| Microwave-Assisted | 82 | 10 minutes | High | High |
| Solvent-Free | 70 | 30 minutes | Very Low | High |
Microwave-assisted synthesis offers the best balance of efficiency and yield but requires specialized equipment.
常见问题
Q. Methodological Considerations :
- Catalysts : Lewis acids (e.g., HCl, NHCl) or ionic liquids improve reaction efficiency and yield .
- Solvent Systems : Reflux in acetic acid or ethanol (8–10 hours) is typical, with yields ranging from 70–85% after recrystallization .
- Regioselectivity : Substituents on the aldehyde and β-keto ester influence cyclocondensation regiochemistry .
Q. Example Synthesis Protocol :
| Component | Quantity/Concentration | Conditions | Yield |
|---|---|---|---|
| 4-(Dimethylamino)benzaldehyde | 2 mmol | Reflux in acetic acid | 78% |
| Ethyl acetoacetate | 2 mmol | 100°C, 8 hours | |
| Thiourea | 3 mmol | Recrystallization (ethanol) |
How are advanced structural characterization techniques applied to confirm the stereochemistry and conformation of this tetrahydropyrimidine derivative?
Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving:
- Ring puckering : The tetrahydropyrimidine ring adopts a flattened boat conformation (C5 deviation: ~0.224 Å from plane) .
- Hydrogen bonding networks : N–H···O/S interactions stabilize crystal packing (e.g., chains along the c-axis in monoclinic systems) .
Q. Complementary Techniques :
Q. Crystallographic Data (Example) :
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic (P2/c) | |
| Unit Cell Dimensions | a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å | |
| β Angle | 114.443° |
How do electronic and steric effects of substituents influence the compound’s reactivity and pharmacological activity?
Advanced Research Question
Q. Case Study :
Q. Structure-Activity Relationship (SAR) Table :
| Substituent (Position 4) | Bioactivity (IC) | Key Interactions |
|---|---|---|
| 4-Cyanophenyl | 12.5 μM (enzyme inhibition) | N–H···O hydrogen bonds |
| 3,5-Bis(trifluoromethyl)phenyl | 8.2 μM (antibacterial) | Hydrophobic packing |
What strategies resolve contradictions in reported reaction yields or regioselectivity for derivatives of this scaffold?
Advanced Research Question
Discrepancies arise from:
Q. Contradiction Analysis Workflow :
Replicate Conditions : Compare reaction parameters (time, temperature) across studies.
Characterize Byproducts : LC-MS or TLC identifies side products (e.g., open-chain intermediates).
Computational Modeling : DFT studies predict transition-state energies to explain regioselectivity differences .
How is computational chemistry applied to predict the compound’s interaction with biological targets?
Advanced Research Question
Q. Key Parameters for Docking :
| Parameter | Value | Significance |
|---|---|---|
| Binding Affinity (ΔG) | -9.2 kcal/mol | Strong inhibition |
| Hydrogen Bonds | 3–4 interactions | Stabilize binding pose |
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
Q. Scale-Up Protocol :
| Step | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 10 mL (78% yield) | 10 L (65–70% yield) |
| Purification | Column chromatography | Continuous crystallization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
